Heptafluoropropyl sulfurofluoridate

Description

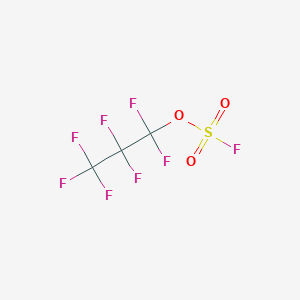

Heptafluoropropyl sulfurofluoridate is a fluorinated organosulfur compound characterized by a heptafluoropropyl group bonded to a sulfurofluoridate moiety (SO₂F). Such compounds are typically utilized in industrial applications, including polymer production, surfactants, and specialty chemical synthesis. The presence of multiple fluorine atoms contributes to its low reactivity with polar solvents and resistance to degradation .

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-fluorosulfonyloxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8O3S/c4-1(5,2(6,7)8)3(9,10)14-15(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJHUZAIZCAJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503574 | |

| Record name | Heptafluoropropyl sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-98-6 | |

| Record name | Heptafluoropropyl sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoropropyl sulfurofluoridate can be synthesized through various methods. One common approach involves the reaction of heptafluoropropyl alcohol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions: Heptafluoropropyl sulfurofluoridate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl fluorides.

Reduction: Fluorinated alcohols or hydrocarbons.

Substitution: Various substituted fluorinated compounds

Scientific Research Applications

Heptafluoropropyl sulfurofluoridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptafluoropropyl sulfurofluoridate involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or modification of biological pathways. The sulfur-fluorine bond in the compound is highly reactive, making it an effective tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethers and Acids

Key Compounds:

- HFPO-DA (Hexafluoropropylene Oxide Dimer Acid, "GenX"): A PFAS used as a replacement for perfluorooctanoic acid (PFOA). Like heptafluoropropyl sulfurofluoridate, it contains a perfluorinated backbone but features carboxylic acid functionality. HFPO-DA exhibits high water solubility (2,300 mg/L) and environmental mobility, unlike sulfurofluoridate derivatives, which are less polar .

- Fluoroether E-1 (Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether) : Shares the heptafluoropropyl group but includes an ether linkage. Its thermal decomposition produces carbonyl difluoride (COF₂), a toxic gas, suggesting similar decomposition pathways for this compound under high temperatures .

Table 1: Structural and Property Comparison

| Compound | Molecular Formula | Key Functional Group | Water Solubility | Application |

|---|---|---|---|---|

| This compound | C₃F₇SO₂F | Sulfurofluoridate | Low | Fluoropolymer intermediates |

| HFPO-DA (GenX) | C₆HF₁₁O₃ | Carboxylic acid | High (2,300 mg/L) | Surfactant, PFOA replacement |

| Fluoroether E-1 | C₅F₁₁O | Ether | Moderate | Industrial solvents |

Key Insight : this compound’s sulfurofluoridate group confers greater electrophilicity compared to ethers or acids, making it reactive in nucleophilic substitution reactions .

Phosphonofluoridates

Key Compounds:

- Hexyl isopropylphosphonofluoridate (CAS 333416-32-3): Features a phosphonofluoridate (PO₂F) group. While structurally distinct from sulfurofluoridates, both classes exhibit high acute toxicity and are regulated under similar safety protocols (e.g., Procedure B of "Prudent Practices" for moderate chronic toxicity) .

- 4-Methylpentyl methylphosphonofluoridate (CAS 959010-20-9): Shares fluorine-rich alkyl chains but differs in reactive centers (phosphorus vs. sulfur).

Table 2: Toxicity and Regulatory Comparison

| Compound | Toxicity Profile | Regulatory Schedule | Primary Use |

|---|---|---|---|

| This compound | High acute toxicity | 1A01 (inferred) | Industrial synthesis |

| Hexyl isopropylphosphonofluoridate | Moderate chronic toxicity | 1A01 | Research, toxicity studies |

| HFPO-DA | Chronic kidney effects | Not scheduled | Commercial surfactants |

Key Insight: Sulfurofluoridates and phosphonofluoridates both require stringent handling protocols (e.g., fume hoods, personal protective equipment) but differ in biological targets and long-term environmental impacts .

Environmental Persistence and Remediation

This compound’s perfluorinated structure suggests extreme environmental persistence, akin to other PFAS. Activated carbon treated with alkaline earth metals (e.g., calcium, magnesium) has demonstrated efficacy in adsorbing PFAS, including heptafluoropropyl derivatives, from water and air . Comparative studies show that sulfurofluoridates are less amenable to biodegradation than HFPO-DA, which can undergo partial microbial degradation under anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.